2-Bromo-5-methoxypyridin-4-OL

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

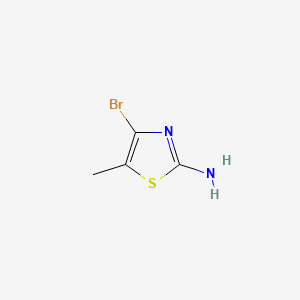

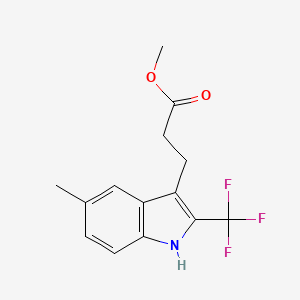

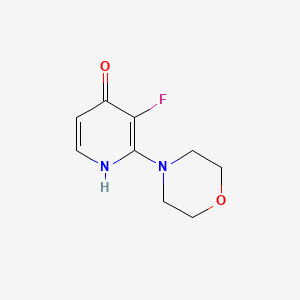

“2-Bromo-5-methoxypyridin-4-OL” is a synthetic fine chemical useful in the synthesis of pharmaceuticals and fine organic chemicals . It has a CAS Number of 1344046-11-2 and a molecular weight of 204.02 . It is used as a reagent in the preparation of tetrahydroisoquinoline amides as bronchodilators .

Molecular Structure Analysis

The molecular structure of “2-Bromo-5-methoxypyridin-4-OL” is represented by the linear formula C6H6BRNO2 . This indicates that the compound contains six carbon atoms, six hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms.Aplicaciones Científicas De Investigación

Synthesis and Transformation in Organic Chemistry

2-Bromo-5-methoxypyridin-4-OL has been utilized in the field of organic chemistry for synthesizing various compounds. Sośnicki (2009) demonstrated its use in the efficient synthesis of 5-functionalised 2-methoxypyridines, which are further transformed into bicyclic δ-lactams using magnesium ‘ate’ complexes (Sośnicki, 2009). This process highlights the compound's role in creating complex organic structures.

Biological Activity and Anticancer Potential

In the field of medicinal chemistry, derivatives of 2-Bromo-5-methoxypyridin-4-OL have shown promise. Gallati et al. (2020) synthesized bromido gold(I) complexes with 2-methoxypyridin-5-yl residues, which demonstrated significant activity against Cisplatin-resistant ovarian cancer cells (Gallati et al., 2020). These findings suggest potential therapeutic applications in oncology.

Precursor for Regioselective Reactions

2-Bromo-5-methoxypyridin-4-OL serves as a practical precursor in various chemical reactions. Walters et al. (1992) used a derivative of this compound as a precursor for regioselective reactions with 2-methoxyfuran and 2-methylfuran, showcasing its utility in selective chemical synthesis (Walters et al., 1992).

Applications in Pyridine Nucleosides Synthesis

The compound has also found use in synthesizing pyridine nucleosides. Nesnow & Heidelberger (1973, 1975) demonstrated its application in the synthesis of derivatives related to 5-fluorouracil and 5-fluorocytosine, compounds with significance in nucleoside chemistry (Nesnow & Heidelberger, 1973; Nesnow & Heidelberger, 1975).

Development of Antimicrobial Agents

Further, the compound has been used in developing antimicrobial agents. Bogdanowicz et al. (2013) utilized a derivative of 2-Bromo-5-methoxypyridin-4-OL for synthesizing cyanopyridine derivatives, which showed notable antimicrobial activity against various bacteria (Bogdanowicz et al., 2013).

Propiedades

IUPAC Name |

2-bromo-5-methoxy-1H-pyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2/c1-10-5-3-8-6(7)2-4(5)9/h2-3H,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIOJXZMVRSZZAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CNC(=CC1=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60700074 |

Source

|

| Record name | 2-Bromo-5-methoxypyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-methoxypyridin-4-OL | |

CAS RN |

1344046-11-2 |

Source

|

| Record name | 2-Bromo-5-methoxypyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

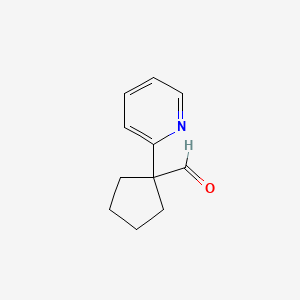

![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one](/img/structure/B580944.png)

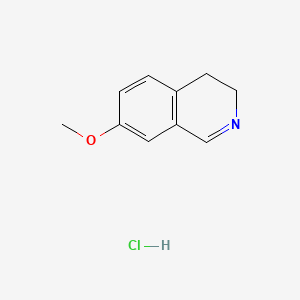

![tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B580953.png)

![5-Chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B580954.png)

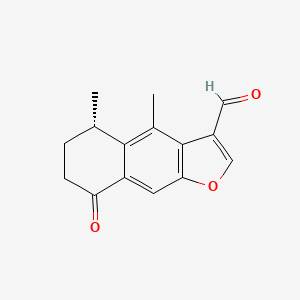

![1-[1-(2-Methylpropyl)-1H-indol-3-yl]ethanone](/img/structure/B580959.png)